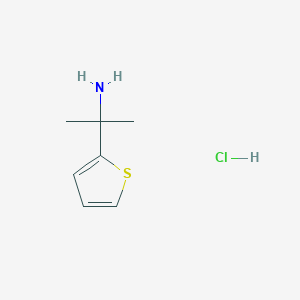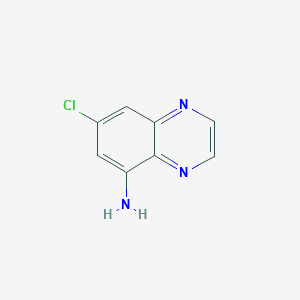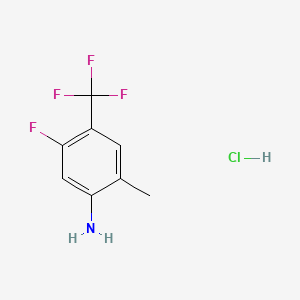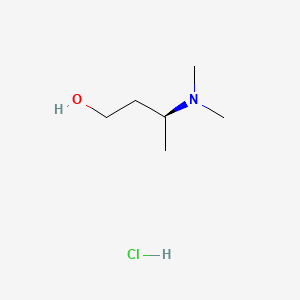
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one is an organic compound characterized by the presence of a chloro and hydroxy group attached to a phenyl ring, along with a methylbutenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butenone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 1-(3-Chloro-4-oxophenyl)-3-methylbut-2-en-1-one.
Reduction: Formation of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbutan-1-ol.
Substitution: Formation of 1-(3-Amino-4-hydroxyphenyl)-3-methylbut-2-en-1-one or 1-(3-Mercapto-4-hydroxyphenyl)-3-methylbut-2-en-1-one.
Scientific Research Applications
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the butenone side chain can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent adducts that modulate the function of target proteins.
Comparison with Similar Compounds
1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one can be compared with other similar compounds such as:
3-Chloro-4-hydroxyphenylacetic acid: Similar in structure but with an acetic acid side chain instead of a butenone side chain.
3-Chloro-4-hydroxyphenylacetamide: Contains an amide group instead of the butenone side chain.
3-Chloro-4-hydroxybenzeneethanol: Features an ethanol side chain instead of the butenone side chain.
These compounds share the 3-chloro-4-hydroxyphenyl moiety but differ in their side chains, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H11ClO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-6,13H,1-2H3 |
InChI Key |
IPNUWJUOOQRTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC(=C(C=C1)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)







![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)

